6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride
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Overview
Description
6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2F4N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, along with a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-(Trifluoromethyl)pyridazine with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Reduced or Oxidized Products: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of the target . This dual functionality allows the compound to exert its effects through both reversible and irreversible interactions with its molecular targets.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Similar structure but with a chloride group instead of a fluoride group.
6-(Trifluoromethyl)pyridazine-3-sulfonyl chloride: Similar structure but with a chloride group instead of a fluoride group.
Uniqueness: 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-4(11-10-3)14(9,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJCGSPBOJHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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